One notable application of 3,4-Dichlorobenzoyl chloride is in the Friedel-Crafts acylation reaction. This reaction allows the introduction of an acyl group (R-C=O) onto an aromatic ring. In this context, 3,4-Dichlorobenzoyl chloride acts as the acylating agent, reacting with aromatic compounds in the presence of a Lewis acid catalyst to form substituted aromatic ketones.
An example of this application is the synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate in the production of the antidepressant drug sertraline [1].
,4-Dichlorobenzoyl chloride can also function as an alkylating agent. Alkylation involves the introduction of an alkyl group (R-) onto a molecule. This property makes it valuable in the synthesis of various polymers and functionalized molecules.
For instance, 3,4-Dichlorobenzoyl chloride has been used in the preparation of poly(ether ketone)s containing pendant sulfonic acid groups, which are a type of engineering plastic with unique properties [2].
Corrosive